molecular formula C11H7ClF2N2O B8427595 2-((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine

2-((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine

Cat. No.: B8427595
M. Wt: 256.63 g/mol
InChI Key: DBEDPPQOHJNLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine is a useful research compound. Its molecular formula is C11H7ClF2N2O and its molecular weight is 256.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClF2N2O

Molecular Weight

256.63 g/mol

IUPAC Name

2-[(2-chloropyridin-4-yl)oxymethyl]-3,5-difluoropyridine

InChI

InChI=1S/C11H7ClF2N2O/c12-11-4-8(1-2-15-11)17-6-10-9(14)3-7(13)5-16-10/h1-5H,6H2

InChI Key

DBEDPPQOHJNLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC2=C(C=C(C=N2)F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,5-Difluoropyridin-2-yl)methanol (4.15 g, 28.4 mmol), 2-chloro-4-iodopyridine (7.47 g, 31.2 mmol), cesium carbonate (12.0 g, 36.3 mmol), CuI (5.40 g, 28.4 mmol) and 1,10-phenanthroline (1.02 g, 5.60 mmol) were stirred in toluene (20 mL) and purged with a nitrogen stream for 10 minutes. The mixture was heated to 105° C. for 16 h, allowed cool and filtered through a silica plug eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 60% ethyl acetate) to yield the title compound (3.42 g, 47%) as a yellow oil; ESI MS m/z 257 [M+H]+.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
5.4 g
Type
catalyst
Reaction Step One
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.